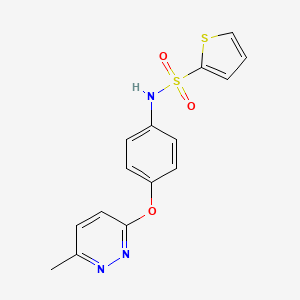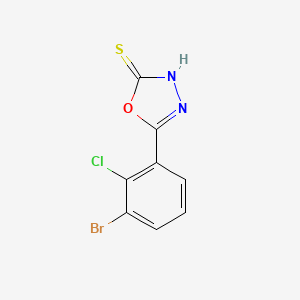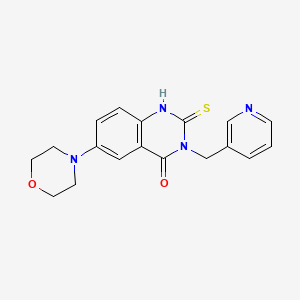
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide typically involves multiple steps. One common route includes the sulfonation of thiophene to form thiophene-2-sulfonyl chloride, which then reacts with an appropriate amine to yield the sulfonamide intermediate. The final step involves the coupling of this intermediate with 4-((6-methylpyridazin-3-yl)oxy)phenol under specific conditions like the use of coupling agents such as DCC or EDC, often in the presence of catalysts and solvents like dichloromethane or DMF.
Industrial Production Methods: Industrial production of this compound might involve optimizing the synthetic route to minimize cost, improve yield, and ensure purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the automation of processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group may be oxidized to yield sulfonic acids.
Reduction: Reduction reactions could target the nitro or sulfonamide groups, leading to the formation of amines or other reduced species.
Substitution: The phenyl ring and the thiophene ring can both participate in electrophilic or nucleophilic substitution reactions, allowing for functional group modifications.
Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO₄ or H₂O₂ for oxidation reactions, and reducing agents like LiAlH₄ or NaBH₄ for reduction reactions. Solvents such as methanol, ethanol, and DMF are often used, with conditions tailored to the specific reaction's requirements.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might produce sulfonic acids, while reduction could yield amines.
Scientific Research Applications: this compound is of interest in several fields:
Chemistry: Its reactivity and functional groups make it a versatile building block for synthesizing more complex molecules.
Biology: It could be used in biochemical assays to study enzyme interactions, or as a probe in cell biology due to its unique properties.
Industry: Use in manufacturing processes where its specific properties can be advantageous, such as in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action: The compound's mechanism of action depends on its specific application:
Molecular Targets and Pathways: It may interact with enzymes or receptors in biological systems, influencing pathways related to its chemical structure. For example, the sulfonamide group could target specific enzymes that process sulfonamide substrates, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison and Uniqueness: Similar compounds include other thiophene derivatives or sulfonamides, but N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which impart specific reactivity and potential biological activity.
List of Similar Compounds
Thiophene-2-sulfonamide
4-((6-Methylpyridazin-3-yl)oxy)phenol
Other thiophene derivatives with sulfonamide groups
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-11-4-9-14(17-16-11)21-13-7-5-12(6-8-13)18-23(19,20)15-3-2-10-22-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNYJYXZFYATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)
![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

